molecular formula C18H17N3OS B5866112 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea

Cat. No.: B5866112
M. Wt: 323.4 g/mol
InChI Key: SQWLSXUCZTZXIG-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a phenylurea moiety, which is known for its diverse applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with phenylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylurea moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the production of various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but lacks the thiazole ring.

    N-(2,4-dimethylphenyl)-N’-methylformamide: Contains a similar phenylurea structure but with different substituents.

    Amitraz: A structurally related compound used as an acaricide and insecticide.

Uniqueness

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea is unique due to the presence of both the thiazole ring and the phenylurea moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-8-9-15(13(2)10-12)16-11-23-18(20-16)21-17(22)19-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWLSXUCZTZXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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